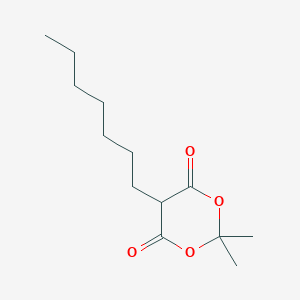
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized by the condensation reaction of malonic acid with acetone in acetic anhydride in the presence of sulfuric acid. An alternative method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid .
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, ensuring controlled addition of reagents to achieve high yields. The reaction conditions are optimized to maintain the stability and purity of the compound .
化学反応の分析
Types of Reactions: 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is widely used in organic synthesis, particularly for multiple carbon-carbon bond formations due to its adequate acidity and steric rigidity. It is also used in the synthesis of various pharmaceuticals and agrochemicals .
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Facilitates Knoevenagel condensation reactions between aldehydes and the compound .
Biology and Medicine:
- Serves as an intermediate in the synthesis of biologically active compounds.
- Used in the development of new drugs and therapeutic agents .
Industry:
- Employed in the production of polymers and resins.
- Acts as a precursor in the manufacture of specialty chemicals .
作用機序
The compound exerts its effects through its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions. The energy-minimizing conformation structure of the compound places the alpha proton’s σ* CH orbital in the proper geometry to align with the π* CO, leading to strong destabilization of the C-H bond .
類似化合物との比較
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer.
Barbituric Acid: Shares some properties but differs in its chemical behavior.
Dimethyl Malonate: Closely related but significantly less acidic.
Uniqueness: 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its high acidity, which is eight orders of magnitude more acidic than dimethyl malonate. This high acidity is attributed to the energy-minimizing conformation structure that destabilizes the C-H bond .
特性
CAS番号 |
922490-94-6 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
5-heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-10-11(14)16-13(2,3)17-12(10)15/h10H,4-9H2,1-3H3 |
InChIキー |
YWMNTTHYMHKCPE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1C(=O)OC(OC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


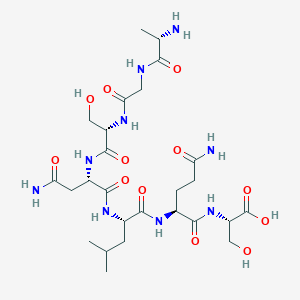
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)

![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
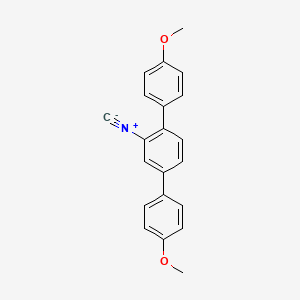
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
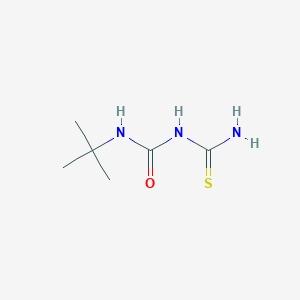
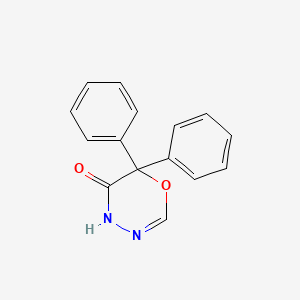
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
